2-Azaadenosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
146-94-1 |
|---|---|
Molecular Formula |
C9H12N6O4 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
JNGWKCBNKZBPLB-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |
Isomeric SMILES |
C1=NC2=C(N=NN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |
Synonyms |
2-azaadenosine |
Origin of Product |
United States |
Molecular Mechanisms of Action of 2 Azaadenosine
Intervention with Nucleic Acid Homeostasis and Replication
2-Azaadenosine's primary mechanism of action lies in its ability to disrupt the normal synthesis and replication of nucleic acids, a process fundamental to cell survival and viral propagation. ontosight.ai This interference is a direct consequence of its structural mimicry of adenosine (B11128), which allows it to be processed by cellular machinery as if it were a natural nucleoside.
The antiviral properties of this compound are attributed to its capacity to inhibit the replication of certain viruses by interfering with their RNA synthesis. ontosight.ai Once inside a host cell, this compound can be phosphorylated to its triphosphate form, this compound triphosphate (2-aza-ATP). This activated form can then act as a competitive inhibitor or an alternative substrate for viral RNA-dependent RNA polymerases. ontosight.ai When incorporated into a growing viral RNA chain, the presence of the this compound moiety can lead to premature termination of the chain, thereby halting viral replication. ontosight.ai
This compound, particularly in its triphosphate form (2-aza-ATP), acts as a substrate analog for various nucleotidyl transferases and polymerases, enzymes crucial for nucleic acid synthesis. nih.gov Research has shown that 2-aza-1,N6-etheno-adenosine triphosphate (aza-εATP), a fluorescent analog, significantly inhibits mammalian polyadenylate (poly(A)) polymerase. nih.gov This inhibition is competitive with adenosine triphosphate (ATP), the natural substrate. nih.gov
The inhibitory effects of this compound analogs have been observed across different types of polymerases, albeit with varying potencies. For instance, aza-εATP inhibits calf thymus RNA polymerases II and III to a lesser extent than poly(A) polymerase and does not inhibit DNA polymerase alpha. nih.gov This suggests a degree of selectivity in its action. While the incorporation of aza-εATP into the nucleic acid chain was not observed in this particular study, polymers of 2-aza-1,N6-etheno-adenosine monophosphate were found to be poor primers, indicating that even if incorporated, they hinder the subsequent steps of polymerization. nih.gov
| Enzyme | Organism/Tissue | Inhibitor | Inhibition Details |
| Polyadenylate (poly(A)) Polymerase | Bovine lymphosarcoma, Calf thymus | 2-Aza-1,N6-etheno-adenosine triphosphate (aza-εATP) | 50% inhibition at 200 µM (competitive with ATP) |
| RNA Polymerase II | Calf thymus | 2-Aza-1,N6-etheno-adenosine triphosphate (aza-εATP) | 32% inhibition with a 3.8-fold excess of inhibitor |
| RNA Polymerase III | Calf thymus | 2-Aza-1,N6-etheno-adenosine triphosphate (aza-εATP) | 20% inhibition with a 3.8-fold excess of inhibitor |
| DNA Polymerase alpha | Calf thymus | 2-Aza-1,N6-etheno-adenosine triphosphate (aza-εATP) | Not inhibited |
Cellular Regulatory Pathway Modulation
Beyond its direct interference with nucleic acid synthesis, this compound can also modulate various cellular regulatory pathways. This modulation is often a downstream consequence of its primary mechanism of action or can occur through interactions with other cellular components.
Research has pointed to the involvement of adenosine deaminases acting on RNA (ADARs) in the cellular response to this compound. ADARs are enzymes that convert adenosine to inosine (B1671953) in double-stranded RNA, a process known as A-to-I RNA editing. ku.eduresearchgate.netresearchgate.net This editing is crucial for regulating gene expression, RNA splicing, and innate immune responses. ku.edu Given this compound's structural similarity to adenosine, it has been investigated as a potential modulator of ADAR activity. ku.eduresearchgate.net While some studies have explored its potential as an ADAR inhibitor, others suggest it is not a selective inhibitor of this enzyme family. researchgate.netcottrellrna.com
Enzymology and Metabolic Interrogations of 2 Azaadenosine
Interactions with Adenosine (B11128) Kinase (ADK)
Adenosine kinase (ADK) is a pivotal enzyme in the purine (B94841) salvage pathway, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). This action is crucial for maintaining cellular adenosine levels and recycling purine nucleosides. The efficiency with which ADK processes adenosine analogs is a key determinant of their biological activity.
Research has established that 2-Azaadenosine is a substrate for adenosine kinase. Detailed kinetic studies using highly purified ADK from rabbit liver have quantified this interaction. This compound exhibits a Michaelis constant (Kₘ) of 330 µM. While it is effectively phosphorylated by the enzyme, its maximum velocity (Vₘₐₓ) is significantly lower than that of the natural substrate, adenosine, at approximately 12% of adenosine's Vₘₐₓ. This indicates that while this compound binds to the enzyme and undergoes phosphorylation, the catalytic process is considerably less efficient compared to the native substrate.
| Substrate | Kₘ (µM) | Relative Vₘₐₓ (%) |
|---|---|---|
| Adenosine | 0.4 | 100 |
| This compound | 330 | 12 |
The purine salvage pathway is a critical metabolic route that recycles purine bases and nucleosides from the degradation of DNA and RNA, conserving energy that would otherwise be spent on de novo synthesis. nih.govwikipedia.org By acting as a substrate for adenosine kinase, this compound is directly funneled into this pathway. nih.govnih.gov
Upon phosphorylation by ADK, this compound is converted to its monophosphate form, this compound monophosphate (2-aza-AMP). This nucleotide analog can then be further phosphorylated by other cellular kinases to form this compound diphosphate (B83284) (2-aza-ADP) and subsequently this compound triphosphate (2-aza-ATP). By entering the nucleotide pool, these analogs can interfere with normal cellular processes that depend on authentic adenine (B156593) nucleotides. This metabolic activation via the salvage pathway is a crucial first step for the incorporation of the analog into larger polynucleotides.
Interactions with Adenosine Deaminase (ADA)
Adenosine deaminase (ADA) is another key enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) into inosine (B1671953) and deoxyinosine, respectively. researchgate.netnih.gov This function helps regulate intracellular and extracellular adenosine concentrations. The interaction of adenosine analogs with ADA can lead to inhibition of this process, thereby altering adenosine signaling.
The substitution at the C2 position of the purine ring significantly influences the inhibitory potential of adenosine analogs against ADA. Research into a series of 2-substituted adenosine and purine riboside analogs has shown that many of these compounds act as competitive inhibitors of the enzyme. This mode of inhibition suggests that the analogs bind to the same active site as the natural substrate, adenosine.
The inhibitory activity is more dependent on steric factors than electronic parameters. An ideal inhibitor possesses a C2 substituent that fits well within a hydrophobic pocket of the enzyme's active site and enhances hydrogen bonding. For instance, analogs with thiohexyl and methylthio groups at the C2 position have demonstrated potent competitive inhibition. tandfonline.com
| Inhibitor | Kᵢ (µM) | Inhibition Type |
|---|---|---|
| 2-Thiohexyl adenosine | 6 | Competitive |
| 2-MeS-purine riboside | 3 | Competitive |
| 8-Aza-2-thiohexyl adenosine | 22 | Competitive |
| 2-Cl-purine riboside | 25 | Competitive |
Intracellular Metabolic Fate and Polynucleotide Integration
The ultimate biological effect of a nucleoside analog is often determined by its intracellular metabolism and whether it becomes incorporated into nucleic acids. The conversion of this compound into its triphosphate form makes it a potential substrate for polymerases.
Studies conducted in human epidermoid carcinoma (H.Ep. #2) cells have confirmed that this compound is incorporated into polynucleotides. Following its initial phosphorylation by ADK, the resulting 2-aza-AMP is converted to the triphosphate 2-aza-ATP. This analog is then utilized by RNA polymerases as a substrate for the synthesis of ribonucleic acid (RNA).
Interestingly, the metabolic fate of this compound within the cell is complex. It is not only incorporated as 2-azaadenine (B1231670) but can also be converted into nucleotides of 2-azaguanine and subsequently incorporated into RNA in this form as well. This dual incorporation pathway further broadens the potential impact of this compound on RNA structure and function, as the presence of these unnatural bases can disrupt normal RNA processing, stability, and template function during protein synthesis. nih.govnih.gov
Incorporation into Deoxyribonucleic Acids (DNA)
The potential for this compound to be incorporated into DNA is a critical aspect of its metabolic fate and mechanism of action. Research into its metabolism has provided insights, although direct evidence of its stable integration into the DNA backbone is limited.
Studies investigating the metabolic pathways of related 2-aza purine analogs have sought to determine their ultimate cellular destination. In experiments using human epidermoid carcinoma (HEp-2) cells, the metabolism of [8-¹⁴C]2-azahypoxanthine, a metabolic precursor, was examined. nih.gov The principal metabolite identified was this compound triphosphate (2-azaATP). nih.gov Notably, within the sensitivity limits of the assay, no detectable radioactivity was found in the deoxynucleotide or the DNA and RNA fractions of these cells. nih.gov This suggests that, at least from this precursor, the formation of 2-aza-2'-deoxyadenosine triphosphate (2-aza-dATP) and its subsequent incorporation into DNA did not occur to a measurable extent. nih.gov
However, this compound has been shown to exert a significant, albeit non-selective, inhibitory effect on the synthesis of macromolecules. In the same HEp-2 cell line, this compound was found to inhibit the incorporation of radiolabeled thymidine, a specific precursor for DNA synthesis. nih.gov This suggests that while the analog itself may not be directly incorporated, its presence or the presence of its metabolites interferes with the normal DNA replication process. nih.gov
The question of whether 2-aza-dATP could serve as a substrate for DNA polymerases remains a subject of contextual analysis based on studies of similar analogs. Research on various 2-substituted 2'-deoxyadenosine (B1664071) triphosphate (dATP) derivatives has shown that DNA polymerases can tolerate modifications at the 2-position of the adenine base, provided the substituent is relatively small. nih.gov For instance, dATP derivatives with chloro, amino, methyl, vinyl, and ethynyl (B1212043) groups at the 2-position have been demonstrated to be effective substrates in primer-extension experiments, leading to the synthesis of DNA modified in the minor groove. nih.gov Given that an aza-substitution (a nitrogen atom replacing a carbon-hydrogen group) represents a minimal structural alteration, it is plausible that 2-aza-dATP could be recognized and incorporated by DNA polymerases. However, direct enzymatic studies with 2-aza-dATP are required to confirm this hypothesis.
Formation of Nucleotide Pools
The cellular phosphorylation of this compound into its corresponding nucleotide forms is a key metabolic activation step. Studies have shown that this compound is an efficient substrate for cellular kinases, leading to the formation of a significant pool of 2-azaadenine nucleotides.
In HEp-2 cells, this compound is readily converted to this compound triphosphate (2-azaATP). nih.gov This conversion is so efficient that, in the presence of an adenosine deaminase inhibitor like 2'-deoxycoformycin, the intracellular concentration of 2-azaATP can accumulate to levels that surpass the normal endogenous pools of adenosine triphosphate (ATP). nih.gov
This pronounced accumulation of 2-azaATP comes at the expense of the natural adenine nucleotide pool. Research has demonstrated a direct and significant impact on ATP levels following exposure to this compound.
Key Research Findings on Nucleotide Pool Alterations:
Substrate Activity: this compound is a known substrate for adenosine kinase, initiating its entry into the nucleotide pool. nih.gov
Accumulation of 2-azaATP: In cultured HEp-2 cells treated with this compound and 2'-deoxycoformycin, the pool of 2-azaATP grew to exceed that of natural ATP in control cells. nih.gov
Depletion of ATP: The accumulation of 2-azaATP was accompanied by a drastic reduction in the cellular ATP pool, which was observed to decrease by as much as 75%. nih.gov
Selective Pool Reduction: In short-term experiments (4 hours), this compound selectively lowered the pools of adenine nucleotides, in contrast to its precursor 2-azahypoxanthine, which selectively reduced guanine (B1146940) nucleotide pools. nih.gov
The table below summarizes the metabolic impact of this compound on the adenine nucleotide pools in HEp-2 cells.
| Compound | Cell Line | Metabolic Effect | Impact on Endogenous Nucleotide Pools | Reference |
|---|---|---|---|---|
| This compound | HEp-2 | Conversion to 2-azaATP | Accumulation of 2-azaATP to levels exceeding control ATP; Reduction of ATP pool by up to 75% | nih.gov |
This profound alteration of the cellular nucleotide balance, characterized by the buildup of an analog triphosphate and the depletion of the essential natural counterpart, represents a significant mechanism of action for this compound.
Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the chemical compound “this compound” according to the specified outline. The available research data is insufficient to provide thorough, informative, and scientifically accurate content for the required sections and subsections.
Searches for cellular and preclinical studies on this compound did not yield specific results regarding its:
Impact on cellular proliferation and viability across different neoplastic cell lines.
Selective effects on transformed cellular phenotypes.
Effects on cell migration, invasion, gene expression, or miRNA biogenesis.
Efficacy assessments in in vitro or in vivo preclinical models.
The majority of available literature focuses on a different isomer, 8-Azaadenosine (B80672) , and its biological activities. Due to the strict requirement to focus solely on this compound and adhere to the provided outline, the article cannot be constructed without the necessary specific data.
Cellular and Preclinical Model Studies of 2 Azaadenosine
Efficacy Assessments in In Vitro and In Vivo Preclinical Models
Investigations in Mammalian Cell Culture Systems
The adenosine (B11128) analogue 2-Azaadenosine has been the subject of multiple investigations in mammalian cell culture systems to determine its potential as an anti-cancer agent. These studies have explored its effects on cell viability, proliferation, migration, and the underlying molecular mechanisms in various cancer cell lines.
Initial research identified this compound as a potential inhibitor of Adenosine Deaminase Acting on RNA (ADAR), an enzyme involved in the editing of RNA through the conversion of adenosine to inosine (B1671953). nih.govresearchgate.net This process is crucial for the regulation of gene expression and its dysregulation has been implicated in several cancers. nih.govwustl.edu Consequently, ADAR has emerged as a therapeutic target. nih.govnih.gov
Subsequent studies in thyroid cancer cell lines, such as TPC1 and Cal62, demonstrated that this compound could decrease cell viability and proliferation in a dose-dependent manner. nih.gov Furthermore, it was shown to impede the invasion and migration of these cells. nih.gov These effects were initially attributed to the inhibition of ADAR's editing activity. nih.gov
However, more recent and comprehensive studies have challenged the selectivity of this compound as an ADAR inhibitor. nih.govnih.gov Research on a panel of breast cancer cell lines, including both ADAR-dependent (MDA-MB-468) and ADAR-independent (SK-BR-3, MCF-7) lines, revealed that this compound exhibited similar toxicity across all cell types. nih.gov This lack of selective cytotoxicity suggests that its anti-proliferative effects are not solely mediated through the inhibition of ADAR. nih.gov
Further mechanistic studies showed that unlike the knockdown of ADAR, treatment with this compound did not lead to the activation of the double-stranded RNA sensor PKR, a key event in the cellular response to ADAR deficiency. nih.govnih.gov It has been proposed that the cytotoxic effects of this compound may stem from its incorporation into nascent RNA and DNA, leading to the inhibition of DNA synthesis.
The following tables summarize the key findings from in vitro studies of this compound in various mammalian cancer cell lines.
Table 1: Effects of this compound on Thyroid Cancer Cell Lines
| Cell Line | Effect | Observations |
| TPC1 | Decreased cell viability/proliferation | Effect was dose-dependent. |
| Impeded invasion and migration | Observed at concentrations of 1 and 2 µM after 16 hours. nih.gov | |
| Inhibited ADAR editing activity | ADAR1 mRNA levels remained stable. nih.gov | |
| Cal62 | Decreased cell viability/proliferation | Effect was dose-dependent. |
| Impeded invasion and migration | Observed at concentrations of 1 and 2 µM after 16 hours. nih.gov | |
| Inhibited ADAR editing activity | ADAR1 mRNA levels remained stable. nih.gov |
Table 2: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | ADAR Dependency | Cytotoxicity | Key Finding |
| SK-BR-3 | Independent | Sensitive | Similar sensitivity to ADAR-dependent cell lines, questioning the selectivity of this compound for ADAR. nih.gov |
| MCF-7 | Independent | Sensitive | Similar sensitivity to ADAR-dependent cell lines, questioning the selectivity of this compound for ADAR. nih.gov |
| MDA-MB-468 | Dependent | Sensitive | No selective cytotoxicity observed compared to ADAR-independent cell lines. nih.gov |
Studies in Murine Xenograft Models
A review of the available scientific literature did not yield specific studies investigating the efficacy of this compound in murine xenograft models of cancer. While in vivo studies have noted potential toxicities, such as significant hepatic toxicity, detailed reports on its anti-tumor activity in animal models are not presently available in the reviewed sources. nih.gov
Structure Activity Relationship Sar and Ligand Design for 2 Azaadenosine Analogs
Correlating Structural Modifications with Biological Potency
The biological potency of 2-azaadenosine analogs is intricately linked to their chemical structure. Even minor alterations to the core molecule can lead to significant changes in their cytotoxic or enzyme-inhibitory activities. Understanding these correlations is fundamental to the development of effective drug candidates.
This compound itself has demonstrated notable cytotoxicity. For instance, it has been shown to be five times more cytotoxic than 8-azapurine (B62227) against human epidermoid carcinoma cells in vitro and inhibits the growth of L1210 leukemia cells with a 50% inhibitory concentration (IC50) of 0.52 μM. ingentaconnect.com Further studies have explored how modifications to different parts of the this compound molecule impact its activity.
One area of focus has been the synthesis of fluorescent derivatives to study its mechanism of action. The creation of 1,N6-etheno-2-aza-adenosine, a fluorescent analog, revealed selective activity. This compound was active in a rat mammary tumor tissue culture line but was inactive in HeLa and Glioma 26 cell lines, highlighting how structural changes can influence cell-type specific cytotoxicity. nih.govnih.gov The intermediate in its synthesis, 3-β-D-ribofuranosyl-4-amino-5-(imidazol-2-yl) imidazole (B134444), was also identified as an active agent in tissue culture. nih.govnih.gov
While comprehensive SAR studies focusing solely on a wide range of this compound derivatives are not extensively documented in single reports, the principles can be inferred from studies on related purine (B94841) analogs, particularly adenosine (B11128) derivatives targeting adenosine receptors. For these related compounds, substitutions at the N6 and C2 positions of the purine ring have been shown to be critical for potency and selectivity. d-nb.info For example, in a series of 2,6,9-trisubstituted adenines, the introduction of bulky chains at the N6 position significantly increased binding affinity at human A1 and A3 adenosine receptors. d-nb.info The presence of a chlorine atom at the C2 position also had a variable effect depending on the receptor subtype and the N6 substituent. d-nb.info These findings suggest that similar modifications to the this compound scaffold could yield analogs with tailored biological activities.
The following table summarizes the cytotoxic activity of this compound and a related analog.
| Compound | Cell Line | Activity | Reference |
| This compound | L1210 Leukemia | IC50 = 0.52 μM | ingentaconnect.com |
| 1,N6-Etheno-2-aza-adenosine | Rat Mammary Tumor | Active | nih.govnih.gov |
| 1,N6-Etheno-2-aza-adenosine | HeLa, Glioma 26 | Inactive | nih.govnih.gov |
Rational Design of Modified Nucleosides for Specific Enzymatic Targets
The rational design of nucleoside analogs like this compound is a cornerstone of modern medicinal chemistry. This approach leverages an understanding of the three-dimensional structure of target enzymes to design molecules that can bind with high affinity and specificity, leading to either inhibition or activation of the enzyme.
One of the key enzymatic targets for nucleoside analogs is adenosine kinase (ADK). researchgate.net This enzyme is crucial in the purine salvage pathway, and its inhibition can lead to the accumulation of adenosine, which has various physiological effects. More importantly, ADK can phosphorylate nucleoside analogs, converting them into their active, and often toxic, triphosphate forms. This makes ADK a key enzyme for the activation of prodrugs. Structure-activity relationship studies on adenosine analogs for Mycobacterium tuberculosis ADK have identified 2-aza-adenosine as a highly selective substrate. researchgate.net This suggests that this compound can be efficiently converted to its active form by this enzyme, making it a potential candidate for developing anti-tubercular drugs. The rational design of analogs could therefore focus on modifications that enhance this substrate activity or, conversely, inhibit the enzyme.
Another major class of targets for nucleoside analogs are the adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a multitude of physiological processes. nih.gov The design of selective agonists and antagonists for these receptors is a major goal in drug discovery. While direct SAR studies on this compound for these receptors are limited, the extensive research on other adenosine analogs provides a roadmap. For instance, modifications at the 2-position of adenosine have been shown to be critical for A2A receptor selectivity. nih.gov The development of potent and selective A2A antagonists has been guided by structure-based drug design, utilizing the crystal structure of the receptor to design molecules that fit optimally into the binding pocket. nih.gov This approach could be applied to the this compound scaffold to design novel receptor-selective ligands.
The following table highlights key enzymatic targets for nucleoside analogs and the potential role of rationally designed this compound derivatives.
| Enzymatic Target | Role of Target | Potential of this compound Analogs | Reference |
| Adenosine Kinase (ADK) | Phosphorylation of nucleosides; prodrug activation. | This compound is a selective substrate, indicating potential for designing targeted prodrugs. | researchgate.net |
| Adenosine Receptors (e.g., A2A) | Signal transduction in various physiological processes. | The 2-aza scaffold could be a template for designing selective receptor agonists or antagonists based on SAR of other adenosine analogs. | nih.govnih.gov |
Advanced Computational and Biophysical Characterization of 2 Azaadenosine Interactions
Molecular Modeling and Docking Studies of Enzyme-Ligand Complexes
Molecular modeling and docking studies are powerful computational techniques used to predict and analyze the interactions between a ligand, such as 2-azaadenosine, and a protein. These methods provide insights into the binding affinity, orientation, and conformational changes that occur upon complex formation.
Research Findings:
Adenosine (B11128) Deaminase Acting on RNA (ADAR): Molecular docking simulations have been employed to study the interactions of this compound derivatives with ADARs. These enzymes catalyze the conversion of adenosine to inosine (B1671953) in double-stranded RNA. ku.edu Modifications to adenosine, such as the introduction of a nitrogen atom at the 2-position, can alter the binding affinity and catalytic efficiency of ADARs. For instance, methylation of the 2'-OH group of adenosine significantly inhibits the deamination reaction by ADAR-2. ku.edu Computational studies help in understanding how these modifications affect the hydrogen bonding network and other interactions within the enzyme's active site. ku.edu
Adenosine A2A Receptor (A2AR): Computational analyses have been performed to characterize the interactions between various adenine (B156593) derivatives and the A2A adenosine receptor. mdpi.comnih.gov These studies have helped in the design of "dual anta-inhibitors" that target both A2AR and casein kinase 1 delta (CK1δ). mdpi.com Molecular modeling can simulate the protein-ligand interactions, explaining differences in inhibitory activity based on the binding modes and interaction energies of the compounds. mdpi.com
General Principles: Molecular modeling can elucidate the early events of protein-ligand interactions, highlighting the roles of hydrophobic effects, hydrogen bonds, and electrostatic interactions. nih.gov It allows for the identification of key amino acid residues involved in binding and any conformational changes that occur upon ligand association. nih.govmdpi.com Docking studies can predict the binding energy of a ligand to a protein, providing a measure of its binding affinity. researchgate.net
Table 1: Examples of Molecular Modeling and Docking Studies Involving Adenosine Analogs
| Enzyme/Receptor | Ligand Type | Key Findings |
| Adenosine Deaminase Acting on RNA (ADAR) | Purine (B94841) derivatives | Methylation of the 2'-OH group of adenosine inhibits ADAR-2 activity. ku.edu |
| Adenosine A2A Receptor (A2AR) | Di- and tri-substituted adenine derivatives | Identified compounds with dual inhibitory activity for A2AR and CK1δ. mdpi.com |
| Angiotensin-Converting Enzyme (ACE) | Captopril and Idarubicin | Idarubicin showed a higher number of dipolar interactions with the active site compared to Captopril. mdpi.com |
| β1-Adrenergic Receptor | Norepinephrine and Dasabuvir | Dasabuvir exhibited a greater number of dipolar and hydrophobic interactions. mdpi.com |
Spectroscopic Applications of this compound as a Molecular Probe
The fluorescent properties of this compound and its derivatives make them excellent molecular probes for studying the structure, dynamics, and interactions of biological macromolecules.
Research Findings:
Fluorescent Properties: 1,N6-Etheno-2-azaadenosine, a derivative of this compound, is a fluorescent compound. nih.gov It exhibits fluorescence at 494 nm when excited at 358 nm. nih.gov This intrinsic fluorescence allows it to be used as a reporter group in various biochemical assays.
Enzyme Assays: Fluorescent derivatives of this compound have been utilized to develop assays for enzymes such as nucleases and cyclic nucleotide phosphodiesterase. nih.gov For example, the synthesis of guanosine (B1672433) 3'-phosphodiesters of 1,N6-etheno-2-azaadenosine shows a significant difference in quantum yield between the product and the starting nucleoside, forming the basis for a nuclease assay. nih.gov Similarly, 1,N6-etheno-2-aza-adenosine 3',5'-monophosphate serves as a fluorescent substrate for cyclic nucleotide phosphodiesterase. nih.gov
Probing Nucleic Acid and Protein Interactions: Due to their fluorescence, etheno derivatives of adenosine, including those related to this compound, have been widely used as probes to investigate enzyme mechanisms and the three-dimensional structures of RNAs and DNAs. frontiersin.orgfrontiersin.org These probes can be incorporated into nucleic acids or used as ligands to study binding events and conformational changes in proteins and nucleic acids. researchgate.netnih.gov
Fluorine-Substituted Analogs: Fluorine-substituted adenosine analogs are also valuable as probes, particularly for studying nucleobase protonation in functional RNAs using 19F NMR spectroscopy. nih.gov
Table 2: Spectroscopic Properties of this compound Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Application |
| 1,N6-Etheno-2-azaadenosine | 358 | 494 | Not specified | Fluorescent probe nih.gov |
| 1,N6-Ethenoadenosine | Not specified | Not specified | 0.55 | Fluorescent probe mdpi.com |
| N9-β-d-ribofuranosyl-DaaPur | Not specified | Not specified | High | Biophysical applications mdpi.com |
| N8-β-d-ribofuranosyl-DaaPur | Not specified | Not specified | High | Biophysical applications mdpi.com |
Structural Analysis of this compound within Nucleic Acid Structures
The incorporation of this compound into DNA and RNA allows for detailed structural analysis of these macromolecules, providing insights into their conformation and interactions.
Research Findings:
Impact on Nucleic Acid Structure: The introduction of aza- and etheno- modifications can alter the chemical and physical properties of nucleotides, potentially affecting their interactions with enzymes and nucleic acid binding proteins. ontosight.ai These modifications can influence the secondary structure of DNA and RNA. redshiftbio.com For example, the conformation of the deoxyribose sugar ring is a key determinant of whether a nucleic acid adopts an A-form or B-form helix. libretexts.org
DNA/RNA Hybrids: Studies have shown that adenosine deaminases that act on RNA (ADARs) can also edit 2'-deoxyadenosines within DNA/RNA hybrid duplexes. nih.gov The presence of this compound or related analogs in such hybrids can be used to probe the structural requirements and mechanisms of these editing enzymes.
Probing Enzyme-Nucleic Acid Interactions: Modified nucleosides like 1,N(6)-etheno-2-azaadenosine guanosine 3'-phosphodiester are valuable tools for studying nucleic acid-protein interactions. ontosight.ai The structural changes induced by the modified base can provide insights into the recognition and binding mechanisms of enzymes that process nucleic acids.
Emerging Research Directions and Future Perspectives on 2 Azaadenosine
Development of Highly Selective Azaadenosine Analogs
The quest for highly selective azaadenosine analogs is a significant area of ongoing research, driven by the need to modulate the activity of specific enzymes with greater precision and fewer off-target effects. While 2-Azaadenosine itself is a known compound, much of the recent focus has been on developing derivatives and related purine (B94841) analogs to target enzymes like adenosine (B11128) deaminases acting on RNA (ADARs). ku.eduucdavis.edu
Initially, compounds such as 8-azaadenosine (B80672) and 8-chloroadenosine (B1666358) were investigated as potential ADAR inhibitors. ashpublications.org However, subsequent research revealed that these molecules are not selective for ADAR and exhibit toxicity in a manner independent of ADAR activity. researchgate.netbiorxiv.org This lack of selectivity highlighted the critical need for novel analogs with improved targeting capabilities.
One promising strategy involves the chemical synthesis of various 2-substituted adenosine and 8-aza-adenosine analogs. A study focusing on structure-activity relationships (SAR) found that substitutions at the C2 position of the purine ring could yield competitive inhibitors of adenosine deaminase (ADA). acs.org Specifically, analogs like 2-Cl-purine riboside, 8-aza-2-thiohexyl adenosine, and 2-thiohexyl adenosine demonstrated inhibitory activity against ADA. acs.org
Another innovative approach has been the development of RNA-based inhibitors. ucdavis.edu For instance, incorporating the adenosine analog 8-azanebularine (B10856982) into a duplex RNA structure significantly increased its inhibitory potency against ADAR. ucdavis.edu This strategy allows for the creation of inhibitors that mimic the natural substrate of the enzyme, potentially leading to higher selectivity. ku.edu Furthermore, by varying the length of the RNA inhibitor, it is possible to achieve selective inhibition of one ADAR isoform over another, a crucial step towards developing targeted therapeutics. ucdavis.edu
The table below summarizes some of the key azaadenosine analogs and their reported activities.
| Compound/Analog | Target Enzyme(s) | Key Findings |
| 8-Azaadenosine | ADAR | Initially explored as an ADAR inhibitor, but later found to be non-selective. ashpublications.orgresearchgate.net |
| 8-Chloroadenosine | ADAR | Similar to 8-azaadenosine, it lacks selectivity for ADAR. ashpublications.orgresearchgate.net |
| 2-Cl-purine riboside | Adenosine Deaminase (ADA) | A competitive inhibitor of ADA. acs.org |
| 8-Aza-2-thiohexyl adenosine | Adenosine Deaminase (ADA) | A competitive inhibitor of ADA. acs.org |
| 2-Thiohexyl adenosine | Adenosine Deaminase (ADA) | A competitive inhibitor of ADA. acs.org |
| 8-Azanebularine (in duplex RNA) | ADAR | Shows increased potency and potential for isoform-selective inhibition. ucdavis.edu |
| Rebecsinib | ADAR1 (splicing) | Suppresses the splicing of the oncogenic ADAR1p150 isoform. researchgate.net |
| ZYS-1 | ADAR1 | A small molecule that targets the deaminase activity of ADAR1. ashpublications.org |
The development of new antiviral drugs has also spurred the synthesis of nucleoside analogs, some of which are structurally related to azaadenosine. researchgate.net These efforts, while not always directly focused on this compound, contribute to a broader understanding of how modifications to the purine and ribose structures can influence biological activity and selectivity.
Elucidation of Isoform-Specific Mechanisms of Action
A critical frontier in azaadenosine research is understanding how these compounds and their analogs exert their effects on different isoforms of their target enzymes. This is particularly relevant for the ADAR family of enzymes, which includes ADAR1, ADAR2, and ADAR3. ashpublications.org ADAR1 itself has two main isoforms: the constitutively expressed nuclear p110 isoform and the interferon-inducible cytoplasmic p150 isoform. ashpublications.orgashpublications.org These isoforms can have distinct and sometimes opposing biological roles.
Recent studies have begun to unravel the isoform-specific functions of ADAR1 and how they can be targeted. For example, the p150 isoform of ADAR1 has been shown to play a central role in regulating the innate immune response by editing endogenous double-stranded RNA (dsRNA) and preventing its recognition by cellular sensors like MDA5 and PKR. ashpublications.org In the context of certain cancers, lenalidomide (B1683929) treatment was found to specifically increase the expression of the ADAR1 p150 isoform. ashpublications.org Overexpression of the p150 isoform, but not the p110 isoform, significantly reduced the levels of dsRNA-sensing proteins and their downstream effectors. ashpublications.org
This highlights the importance of developing inhibitors that can selectively target one isoform over another. The development of RNA-based inhibitors, such as duplex RNA containing 8-azanebularine, offers a potential path to achieving this isoform selectivity by varying the length of the RNA duplex. ucdavis.edu Similarly, small molecules like Rebecsinib have been shown to act by suppressing the splicing that leads to the oncogenic ADAR1p150 isoform, demonstrating an alternative approach to achieving isoform-specific effects. researchgate.net
The differential roles of ADAR isoforms are summarized in the table below:
| ADAR Isoform | Cellular Localization | Key Functions |
| ADAR1 p110 | Primarily nucleus | Constitutively expressed, involved in A-to-I editing. ashpublications.orgashpublications.org |
| ADAR1 p150 | Predominantly cytoplasm | Interferon-inducible, key regulator of the innate immune response to dsRNA. ashpublications.orgashpublications.org |
| ADAR2 | Broadly expressed | Shares functional domains with ADAR1, involved in A-to-I editing. ashpublications.org |
| ADAR3 | Brain-specific | No documented deaminase activity. ashpublications.org |
Understanding these isoform-specific mechanisms is crucial for the development of targeted therapies. For instance, inhibiting the p150 isoform of ADAR1 could be a strategy to enhance anti-tumor immunity, while preserving the functions of the p110 isoform might be important to avoid unwanted side effects. nih.gov
Integration of Multi-Omics Data in Complex Biological Systems
The study of this compound and its analogs is increasingly benefiting from the integration of multi-omics data, which allows for a more holistic understanding of their effects on complex biological systems. nih.govfrontiersin.org Multi-omics approaches combine data from various molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to unravel the intricate network of interactions that are perturbed by a given compound. nih.govfrontiersin.org
By integrating different omics datasets, researchers can move beyond a single target and map the broader consequences of inhibiting an enzyme like ADAR. For example, transcriptomic data (RNA-Seq) can identify changes in gene expression and RNA editing patterns following treatment with an azaadenosine analog. nih.gov This can be combined with proteomic data to see how these changes at the RNA level translate into alterations in protein abundance and function. nih.gov Metabolomic analysis can further reveal downstream effects on cellular metabolism.
This integrative approach is powerful for several reasons:
Identifying Off-Target Effects: Multi-omics can help to identify unintended molecular interactions of a drug, providing a more comprehensive safety and efficacy profile.
Uncovering Mechanisms of Action: By observing the cascade of molecular changes, researchers can gain deeper insights into how a compound exerts its biological effects. frontiersin.orgfrontiersin.org
Discovering Biomarkers: Integrated omics data can help in the discovery of biomarkers that predict a response to a particular azaadenosine analog. frontiersin.org
For instance, in the study of cancer, integrating ChIP-Seq (for histone modifications) and RNA-Seq data has shown how epigenetic changes are linked to transcriptional changes in key cancer-driving genes. nih.gov Similarly, combining proteomics with genomic and transcriptomic data has helped to prioritize driver genes in cancer. nih.gov These methodologies can be applied to understand the system-wide effects of this compound and its derivatives.
The use of publicly available databases and platforms that facilitate the integration and analysis of multi-omics data is crucial for advancing this research. nih.govnih.gov
The table below outlines the different types of omics data and their potential applications in this compound research.
| Omics Type | Data Generated | Application in this compound Research |
| Genomics | DNA sequence, mutations, copy number variations | Identify genetic factors that influence the response to azaadenosine analogs. frontiersin.org |
| Transcriptomics | RNA expression levels, alternative splicing, RNA editing | Measure the impact of azaadenosine on global gene expression and A-to-I editing. nih.govfrontiersin.org |
| Proteomics | Protein abundance, post-translational modifications | Determine the downstream effects of altered RNA editing on the proteome. nih.govfrontiersin.org |
| Metabolomics | Metabolite levels | Understand the metabolic consequences of targeting adenosine pathways. nih.govfrontiersin.org |
By leveraging the power of multi-omics data integration, the future of this compound research will likely involve a more systems-level understanding of its biological functions and therapeutic potential. frontiersin.orgresearchgate.net
Q & A
Q. What experimental techniques are used to analyze hydrogen bonding in 2-Azaadenosine?
- Methodological Answer : Intramolecular hydrogen bonding (e.g., O5'–N3) stabilizes specific conformations. Nuclear Overhauser Effect (NOE) measurements detect spatial proximity between protons (e.g., H5' and H8), while ultrasonic relaxation experiments assess hydrogen bond dynamics. Computational models, such as distance-geometry calculations based on crystallographic data, validate these interactions. For instance, 8-bromo derivatives show enhanced g⁺ rotamer populations due to O5'–N3 hydrogen bonding, a phenomenon absent in non-hydrogen-bonding analogs like 8-azapurines .
Q. How does temperature influence the conformational equilibrium of this compound?
- Methodological Answer : Variable-temperature NMR (e.g., 0°C to +40°C) tracks conformational shifts. In ND₃, lowering the temperature increases S-state populations (e.g., from 0.50 at 40°C to 0.60 at -30°C), while exocyclic rotamers (g⁺, t, g⁻) respond nonlinearly. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots quantify equilibrium shifts. For example, this compound’s g⁺ rotamer fraction decreases from 0.65 at 25°C to 0.55 at -30°C in ND₃, contrasting with adenosine’s stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported S/N state populations of this compound across studies?
- Methodological Answer : Discrepancies arise from solvent polarity, isotopic substitution (e.g., D₂O vs. ND₃), and measurement techniques. To reconcile
- Standardize solvent conditions : Compare molar fractions in matched solvents (e.g., D₂O in vs. ND₃ in ).
- Cross-validate with computational models : Use molecular dynamics (MD) simulations to predict S/N ratios under varying dielectric constants.
- Replicate experiments : Reproduce studies using high-field NMR (e.g., 600 MHz) to minimize signal overlap. For instance, reports near-equal S/N in ND₃, whereas suggests solvent-dependent deviations .
Q. What methodological approaches validate the impact of C(2) nitrogen substitution on conformational dynamics?
- Methodological Answer : Comparative studies with adenosine and 8-azaadenosine isolate the C(2) nitrogen’s effects:
- Synthetic analogs : Synthesize this compound and adenosine under identical conditions (e.g., ).
- NMR coupling constants : Measure and to quantify ribose flexibility. In this compound, (ND₃) vs. 5.3 Hz (adenosine), indicating reduced S-state preference.
- X-ray crystallography : Resolve solid-state structures to confirm hydrogen-bonding patterns. shows this compound’s anti-S-g⁺ conformation aligns with adenosine, but with altered exocyclic group dynamics .
Q. How to design experiments to study solvent-dependent conformational behavior of this compound?
- Methodological Answer :
- Solvent screening : Test polar (D₂O), apolar (pyridine), and hydrogen-bond-disrupting solvents (ND₃). Monitor chemical shifts (e.g., H8 in pyridine shifts upfield by 0.3 ppm vs. D₂O).
- Isotopic labeling : Use ¹³C/¹⁵N-labeled this compound for enhanced NMR sensitivity.
- MD simulations : Parameterize force fields using experimental data (e.g., Table I in ) to predict solvent-specific rotamer populations.
- Cross-correlate with analogs : Compare this compound’s behavior with formycin (rigid g⁺ rotamer) and nebularine (flexible t rotamer) to isolate solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
